5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester
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Overview
Description
5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its stability and versatility. Boronic esters, including pinacol boronic esters, are valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluorophenylfuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for boronic esters often involve similar catalytic processes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boron moiety, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acidic conditions, specific catalysts like (3,5-bis(trifluoromethyl)phenyl)lithium.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: De-boronated aryl compounds.
Scientific Research Applications
5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-5-furylboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- Furan-2,5-diboronic acid pinacol ester
Uniqueness
5-(2-Fluorophenyl)furan-2-boronic acid pinacol ester is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Properties
CAS No. |
1402240-86-1 |
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Molecular Formula |
C16H18BFO3 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-7-5-6-8-12(11)18/h5-10H,1-4H3 |
InChI Key |
XWVSGOIPSPCTIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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